2-Hydrazino-6-methyl-1,3-benzothiazole
Overview
Description
2-Hydrazino-6-methyl-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a hydrazino group at the second position and a methyl group at the sixth position
Mechanism of Action
Target of Action
It is known to be used in proteomics research applications , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It is known to form condensation derivatives with certain compounds such as malondialdehyde (MDA), acetoacetaldehyde, and acetylacetone (AA) . This suggests that it may interact with its targets through a condensation reaction, leading to the formation of a new compound.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
It is known to be used in the detection and repair mechanism of etheno-dna adducts , suggesting that it may have a role in DNA repair processes.
Biochemical Analysis
Biochemical Properties
2-Hydrazino-6-methyl-1,3-benzothiazole plays a significant role in biochemical reactions, particularly in the detection and repair mechanisms of Etheno-DNA adducts . It interacts with enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the tryptophan metabolism pathway . The compound’s interaction with IDO1 suggests its potential role in modulating immune responses and influencing cellular metabolism .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cellular health and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation . The compound’s ability to inhibit IDO1 suggests that it can modulate the immune response by altering tryptophan metabolism . Additionally, changes in gene expression induced by this compound can further influence cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation . The compound’s stability is crucial for its long-term effects on cellular function, as degradation can lead to reduced efficacy and altered interactions with biomolecules . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in significant changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and immune response . At higher doses, toxic or adverse effects can be observed, including alterations in gene expression and enzyme activity . Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in metabolic pathways related to tryptophan metabolism, where it interacts with enzymes such as IDO1 . The compound’s influence on metabolic flux and metabolite levels can affect overall cellular health and function . Additionally, its role in the detection and repair of Etheno-DNA adducts highlights its importance in maintaining genomic stability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which can affect its overall efficacy and function . The compound’s distribution within different cellular compartments is crucial for its role in modulating cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These modifications direct the compound to specific compartments or organelles, where it can exert its effects on cellular function . The compound’s activity and function are closely linked to its localization within the cell, highlighting the importance of understanding its subcellular distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-6-methyl-1,3-benzothiazole typically involves the reaction of 2-mercaptoaniline with appropriate reagents to introduce the hydrazino and methyl groups. One common method involves the treatment of 2-mercaptoaniline with methyl iodide to form 2-methyl-6-mercaptoaniline, followed by reaction with hydrazine hydrate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-6-methyl-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-Hydrazino-6-methyl-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinobenzothiazole: Similar structure but lacks the methyl group at the sixth position.
6-Hydrazino-2-methyl-1,3-benzothiazole: Similar structure but with the hydrazino group at the sixth position and the methyl group at the second position.
2-Hydrazinyl-6-methoxy-1,3-benzothiazole: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
2-Hydrazino-6-methyl-1,3-benzothiazole is unique due to the specific positioning of the hydrazino and methyl groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(6-methyl-1,3-benzothiazol-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-5-2-3-6-7(4-5)12-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQJZJBFHUUYBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365939 | |
Record name | 2-Hydrazinyl-6-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20174-69-0 | |
Record name | 2-Hydrazinyl-6-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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